7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile
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Overview
Description
7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile: is a heterocyclic compound that contains a thiophene ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile typically involves the oxidation of 2-acylamino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophenes. This process can be carried out using various oxidizing agents under controlled conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yield and purity.
Major Products Formed:
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology:
Antibacterial and Antioxidant Agents: Some derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have shown significant antibacterial and antioxidant properties, making them potential candidates for further biological studies.
Medicine:
Industry:
Mechanism of Action
The exact mechanism of action of 7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile depends on its specific application. For instance, in cancer research, derivatives of this compound have been shown to inhibit key enzymes involved in cancer cell metabolism, such as PDK1 and LDHA . These enzymes play a crucial role in the reprogramming of glucose metabolism in cancer cells, and their inhibition can lead to reduced tumor growth and proliferation.
Comparison with Similar Compounds
7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid: This compound shares a similar core structure but differs in the functional groups attached to the thiophene ring.
4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carbonitrile: Another closely related compound with similar structural features.
Uniqueness:
Functional Group Variations:
Biological Activity: The specific biological activities of its derivatives, such as enzyme inhibition and cytotoxicity, highlight its potential in medicinal chemistry.
Properties
IUPAC Name |
7-oxo-5,6-dihydro-4H-1-benzothiophene-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c10-5-6-1-2-8(11)9-7(6)3-4-12-9/h3-4,6H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUKQWMSZPCWLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C1C#N)C=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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